molecular formula C4H7N3O2 B13803630 (R)-5-(Aminomethyl)imidazolidine-2,4-dione

(R)-5-(Aminomethyl)imidazolidine-2,4-dione

Katalognummer: B13803630
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: CZYMNCPDEOQKIL-UWTATZPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) is a chemical compound with the molecular formula C4H8N2O2 It is a derivative of imidazolidinedione, characterized by the presence of an aminomethyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) typically involves the reaction of imidazolidinedione with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving heating and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced nitrogen functionalities.

Wissenschaftliche Forschungsanwendungen

2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Imidazolidinedione, 5-methyl-: This compound has a methyl group at the 5-position instead of an aminomethyl group.

    2,4-Imidazolidinedione, 5,5-dimethyl-: This compound has two methyl groups at the 5-position.

    2,4-Imidazolidinedione, 5-(aminomethyl)-5-cyclopropyl-: This compound has an additional cyclopropyl group at the 5-position.

Uniqueness

2,4-Imidazolidinedione, 5-(aminomethyl)-, (5R)-(9CI) is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

(5R)-5-(aminomethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)/t2-/m1/s1

InChI-Schlüssel

CZYMNCPDEOQKIL-UWTATZPHSA-N

Isomerische SMILES

C([C@@H]1C(=O)NC(=O)N1)N

Kanonische SMILES

C(C1C(=O)NC(=O)N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.